molecular formula C17H16ClIN2O3 B5823581 N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-4-iodobenzenecarboximidamide

N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-4-iodobenzenecarboximidamide

Cat. No. B5823581
M. Wt: 458.7 g/mol
InChI Key: RXINMCJNJUULGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-4-iodobenzenecarboximidamide, commonly known as CI-994, is a small molecule inhibitor that has been used in scientific research for several years. This compound is a histone deacetylase (HDAC) inhibitor and has been shown to have anti-cancer properties.

Mechanism of Action

CI-994 inhibits the activity of N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-4-iodobenzenecarboximidamides, leading to the accumulation of acetylated histones. This accumulation leads to the re-expression of silenced genes, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
CI-994 has been shown to have anti-cancer properties in various cancer cell lines, including leukemia, breast cancer, and lung cancer. In addition, CI-994 has been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of CI-994 is its ability to induce cell cycle arrest and apoptosis in cancer cells. This makes it a potential therapeutic target for cancer treatment. However, one limitation of CI-994 is its non-specific inhibition of N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-4-iodobenzenecarboximidamides, which can lead to off-target effects.

Future Directions

Future research on CI-994 should focus on its potential as a therapeutic target for cancer treatment. In addition, research should focus on developing more specific N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-4-iodobenzenecarboximidamide inhibitors to reduce off-target effects. Finally, research should focus on the development of combination therapies using CI-994 and other anti-cancer drugs to enhance its therapeutic potential.

Synthesis Methods

The synthesis of CI-994 involves several steps. The first step is the reaction between 4-iodobenzoic acid and thionyl chloride to form 4-iodobenzoyl chloride. The second step involves the reaction between 4-iodobenzoyl chloride and N-(tert-butoxycarbonyl)-L-proline to form 4-iodobenzoyl-L-proline tert-butyl ester. The third step involves the reaction between 4-iodobenzoyl-L-proline tert-butyl ester and 4-chlorophenol to form N-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-4-iodobenzenecarboximidamide (CI-994).

Scientific Research Applications

CI-994 has been extensively used in scientific research as an N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-4-iodobenzenecarboximidamide inhibitor. N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-4-iodobenzenecarboximidamides are enzymes that remove acetyl groups from histones, which can lead to the repression of gene expression. Inhibition of N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-4-iodobenzenecarboximidamides can lead to the re-expression of silenced genes, making it a potential therapeutic target for cancer treatment.

properties

IUPAC Name

[(Z)-[amino-(4-iodophenyl)methylidene]amino] 2-(4-chlorophenoxy)-2-methylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClIN2O3/c1-17(2,23-14-9-5-12(18)6-10-14)16(22)24-21-15(20)11-3-7-13(19)8-4-11/h3-10H,1-2H3,(H2,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXINMCJNJUULGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)ON=C(C1=CC=C(C=C1)I)N)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C(=O)O/N=C(/C1=CC=C(C=C1)I)\N)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClIN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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